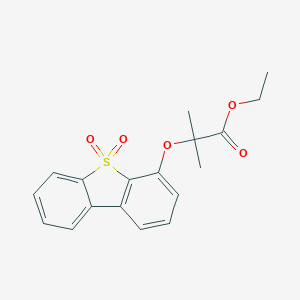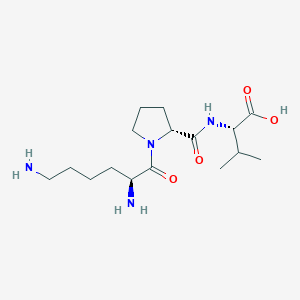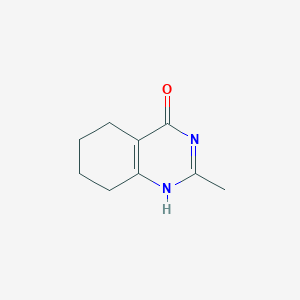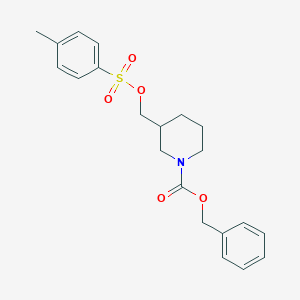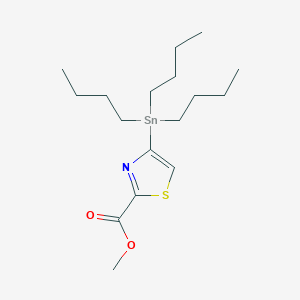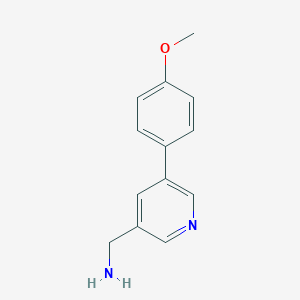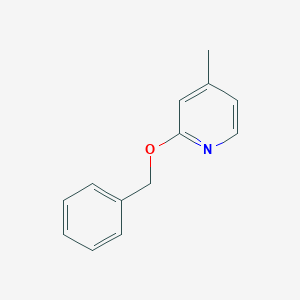
2-(Benzyloxy)-4-methylpyridine
Descripción general
Descripción
2-(Benzyloxy)-4-methylpyridine is an organic compound with the chemical formula C12H13NO. It is commonly used in scientific research as a building block for the synthesis of various compounds. The compound has a wide range of potential applications in the field of medicinal chemistry, and its synthesis method has been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-4-methylpyridine is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes involved in cell signaling pathways. The compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It may also inhibit other enzymes involved in cellular processes such as DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(Benzyloxy)-4-methylpyridine are not well characterized. However, it is believed to have potential applications in the treatment of cancer and other diseases. The compound may also have other effects on cellular processes such as DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Benzyloxy)-4-methylpyridine in lab experiments is its versatility as a building block for the synthesis of various compounds. The compound is relatively easy to synthesize and purify, making it a useful tool for medicinal chemists and other researchers. However, one limitation of using the compound is its potential toxicity and lack of specificity for certain enzymes. Careful experimentation and safety precautions are necessary when working with the compound.
Direcciones Futuras
There are many potential future directions for research involving 2-(Benzyloxy)-4-methylpyridine. One area of research could involve the synthesis of novel inhibitors of specific enzymes involved in cancer cell growth and proliferation. Another area of research could involve the development of more specific and less toxic inhibitors of protein kinase C and other cellular signaling pathways. Additionally, the compound could be used as a building block for the synthesis of other compounds with potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-methylpyridine has been widely used as a building block in the synthesis of various compounds. It has been used to synthesize novel inhibitors of protein kinase C, which is involved in the regulation of cell growth and differentiation. The compound has also been used in the synthesis of potential anti-tumor agents, which target specific enzymes involved in cancer cell growth and proliferation.
Propiedades
Número CAS |
102336-06-1 |
|---|---|
Nombre del producto |
2-(Benzyloxy)-4-methylpyridine |
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
4-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C13H13NO/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clave InChI |
YPPRQODDUQIRCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=NC=C1)OCC2=CC=CC=C2 |
Sinónimos |
2-phenylmethyloxy-4-methylpyridine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


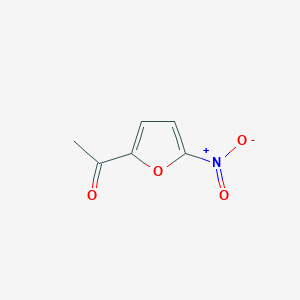
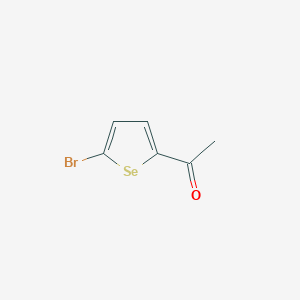
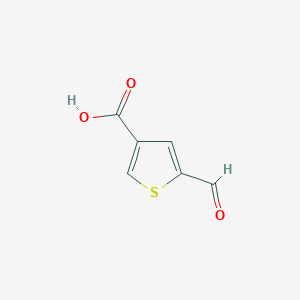
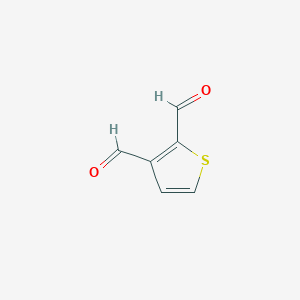
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
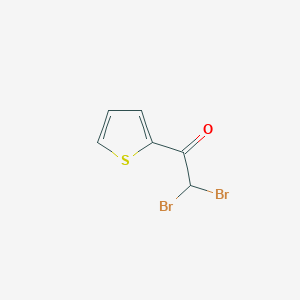
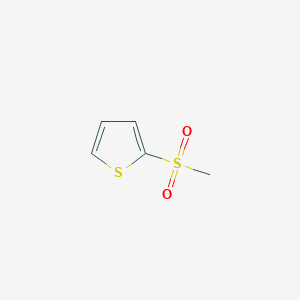
![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)
